molecular formula C11H11BrO B8676873 5-Bromo-7-ethyl-3-methyl-1-benzofuran CAS No. 797784-51-1

5-Bromo-7-ethyl-3-methyl-1-benzofuran

Cat. No. B8676873
Key on ui cas rn: 797784-51-1
M. Wt: 239.11 g/mol
InChI Key: JIBWQONOLMQPIG-UHFFFAOYSA-N
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Patent
US07273886B2

Procedure details

A stirred solution of polyphosphoric acid (461 ml) was heated to 95° C., and 1-(4-bromo-2-ethylphenoxy)propan-2-one 30 (93 gm) was added portionwise. The reaction was stirred 1 hour. The reaction was determined to be complete and the contents poured onto 1:1 hexane; 10% aqeous sodium hydroxide (2 liters). A strong exotherm was noted. The organic layer was separated and washed twice with 1 N Na2S2O3. The organic layer was then stirred with charcoal and anhydrous magnesium sulfate for 30 minutes. The reaction was filtered through celite and the solvent removed in vacuo. The crude product was run through a plug of silica gel (375 g) and eluted with hexanes. The solvent was removed in vacuo to yield 67.58 g of 5-bromo-7-ethyl-3-methylbenzofuran 31.
[Compound]
Name
polyphosphoric acid
Quantity
461 mL
Type
reactant
Reaction Step One
Name
1-(4-bromo-2-ethylphenoxy)propan-2-one
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[CH:11][C:5]([O:6][CH2:7][C:8](=O)[CH3:9])=[C:4]([CH2:13][CH3:14])[CH:3]=1.[OH-].[Na+]>CCCCCC>[Br:1][C:2]1[CH:3]=[C:4]([CH2:13][CH3:14])[C:5]2[O:6][CH:7]=[C:8]([CH3:9])[C:11]=2[CH:12]=1 |f:1.2|

Inputs

Step One
Name
polyphosphoric acid
Quantity
461 mL
Type
reactant
Smiles
Step Two
Name
1-(4-bromo-2-ethylphenoxy)propan-2-one
Quantity
93 g
Type
reactant
Smiles
BrC1=CC(=C(OCC(C)=O)C=C1)CC
Step Three
Name
Quantity
2 L
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed twice with 1 N Na2S2O3
STIRRING
Type
STIRRING
Details
The organic layer was then stirred with charcoal and anhydrous magnesium sulfate for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
WASH
Type
WASH
Details
eluted with hexanes
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C2=C(C(=CO2)C)C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 67.58 g
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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